(R)-2-Phenylpyrrolidine

Catalog No.
S754667
CAS No.
56523-47-8
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Phenylpyrrolidine

CAS Number

56523-47-8

Product Name

(R)-2-Phenylpyrrolidine

IUPAC Name

(2R)-2-phenylpyrrolidine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1

InChI Key

JUTDHSGANMHVIC-SNVBAGLBSA-N

SMILES

C1CC(NC1)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2

Medicinal Chemistry

(R)-2-Phenylpyrrolidine can be a building block for the synthesis of novel drug candidates. By attaching different functional groups to the core structure, researchers can create molecules that interact with specific biological targets.

Source

Pubmed Central:[ A novel series of (R)-2-phenylpyrrolidine derivatives as potential BACE1 inhibitors for the treatment of Alzheimer's disease: ]

(R)-2-Phenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted at the second position with a phenyl group. Its molecular formula is C₁₀H₁₃N, and it has a specific stereochemistry that contributes to its unique properties. The compound is known for its potential as a building block in the synthesis of various pharmaceuticals and biologically active molecules .

Typical of amines and heterocycles. Notably, it can undergo:

  • N-alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
  • Acylation: Forming amides when reacted with acyl chlorides or anhydrides.
  • Cyclization: Engaging in cyclization reactions to produce more complex structures.

These reactions are facilitated by the nucleophilic nature of the nitrogen atom in the pyrrolidine ring.

Research indicates that (R)-2-Phenylpyrrolidine exhibits notable biological activities. It has been identified as a precursor for creating selective inhibitors targeting tropomyosin receptor kinases (TRKs), which are involved in various cancer pathways. This compound has shown promise as part of a new class of pharmacological agents aimed at treating tumors . Additionally, its structural characteristics allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Several methods exist for synthesizing (R)-2-Phenylpyrrolidine:

  • From 5-Phenyl-2-Pyrrolidinone: This method involves the reduction of 5-phenyl-2-pyrrolidinone using reducing agents like lithium aluminum hydride .
  • Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the desired stereoisomer.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another .

These methods highlight the versatility in synthesizing this compound while maintaining its chiral integrity.

(R)-2-Phenylpyrrolidine finds applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting neurological and oncological disorders.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Material Science: Investigated for potential uses in developing new materials due to its unique structural properties .

Interaction studies involving (R)-2-Phenylpyrrolidine have primarily focused on its role as a ligand in receptor binding assays. These studies have demonstrated its ability to selectively bind to certain receptors, influencing cellular signaling pathways. The compound's interactions are crucial for understanding its mechanism of action as a drug candidate .

Several compounds share structural similarities with (R)-2-Phenylpyrrolidine, including:

  • (S)-2-Phenylpyrrolidine: The enantiomer of (R)-2-phenylpyrrolidine, differing in biological activity and receptor interactions.
  • 1-Methyl-2-pyrrolidinone: A solvent and intermediate that lacks the phenyl substitution but shares the pyrrolidine core.
  • N-Benzyloxycarbonyl-2-pyrrolidinecarboxylic acid: A derivative used in peptide synthesis.

Comparison Table

CompoundStructural FeaturesUnique Properties
(R)-2-PhenylpyrrolidinePyrrolidine ring with phenyl groupSelective TRK inhibitor precursor
(S)-2-PhenylpyrrolidinePyrrolidine ring with phenyl groupDifferent biological activity
1-Methyl-2-pyrrolidinone

XLogP3

1.8

LogP

1.89 (LogP)

Wikipedia

(2R)-2-phenylpyrrolidine

Dates

Modify: 2023-08-15
Chen et al. Direct alpha-C-H bond functionalization of unprotected cyclic amines. Nature Chemistry, doi: 10.1038/nchem.2871, published online 6 November 2017

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